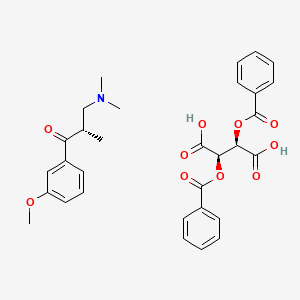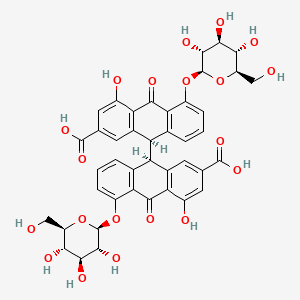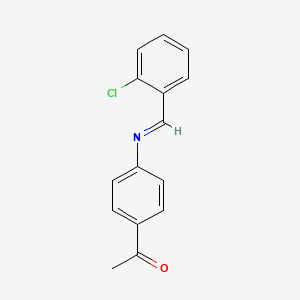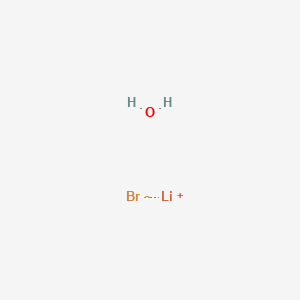
Lithium bromide hydrate
説明
Lithium bromide hydrate is a compound with the linear formula LiBr · xH2O . It is used as a medium for air-conditioning and a desiccant in industrial drying systems . It also finds use as a sedative and hypnotic, and is employed in manufacturing pharmaceuticals, in alkylation processes, and as brazing and welding fluxes .
Synthesis Analysis
Lithium bromide hydrate can be prepared by treating an aqueous suspension of lithium carbonate with hydrobromic acid or by reacting lithium hydroxide with bromine . A study has reported the crystal structures of the di- and trihydrates of lithium chloride, lithium bromide, and lithium iodide, and the pentahydrates of lithium chloride and lithium bromide .Molecular Structure Analysis
In each hydrate, the lithium cation is coordinated octahedrally. The dihydrates crystallize in the NaCl·2H2O or NaI·2H2O type structure . In the tri- and pentahydrates of LiCl and LiBr, one water molecule per Li+ ion remains uncoordinated .Chemical Reactions Analysis
One of the known reactions involving Lithium bromide hydrate is its reaction with water to form Hydrogen Bromide and Lithium Hydroxide . It has also been used as a non-derivatizing cellulose dissolution solvent to prepare regenerated cellulose films for kraft pulp .Physical And Chemical Properties Analysis
Lithium bromide hydrate is a non-flammable substance. It is slightly soluble in pyridine . It appears as a white hygroscopic solid. Its boiling point is 1265°C, and its melting point is 552°C. Its molar mass is 86.845 g/mol, and its density is 3.464 g/cm3 .科学的研究の応用
Preparation and Characterization of Regenerated Cellulose Film
- Summary of Application: Lithium bromide hydrate is used as a non-derivatizing cellulose dissolution solvent to prepare regenerated cellulose films for kraft pulp .
- Methods of Application: The effects of LiBr concentrations and dissolving time on the structures and properties of the films were investigated . Fourier transform infrared (FT-IR) and cross-polarization magic-angle spinning carbon-13 nuclear magnetic resonance (CP/MAS 13 C NMR) characterizations were used .
- Results or Outcomes: The regeneration converted the polymorphism of cellulose from I to II as well as decreased its crystallinity . The maximum elongation at break of 26% and tensile strength of 67 MPa were achieved when the films prepared in 65 wt % LiBr for 10 and 15 min, respectively .
Carbon Nanospheres Derived from Crop Residues
- Summary of Application: Acidic lithium bromide hydrate (ALBH) was used in the hydrothermal carbonization (HTC) process to overcome the recalcitrance of lignocellulose, such that nano-carbon spheres were prepared .
- Methods of Application: Nano-carbon spheres were prepared at mild condition: 140 °C for 150 min with 0.8 M of HCl from 20-40 meshed corn stover .
- Results or Outcomes: The corn stover derived carbon nanospheres could efficiently adsorb both heavy ions and methyl orange in wastewater . The morphologies and adsorption capability of the prepared carbon nanospheres using recovered ALBH were negligibly affected even after 5 cycles .
Absorption Refrigeration Systems
- Summary of Application: Lithium bromide-water solution is widely used in absorption refrigeration systems .
Geothermal Systems
- Summary of Application: If hot springs geothermal system uses lithium bromide-water azeotropic binary mixtures as working fluid, it not only reduces the heat loss of temperature difference, but also plays the advantages in thermodynamics and environmental aspects .
Production of Furan-Based Chemicals
- Summary of Application: A novel approach using a biphasic system consisting of a molten lithium bromide hydrate solution (LiBr·3H2O) and an organic solvent was developed to efficiently produce furan-based chemicals from cellulose and lignocellulosic biomass .
- Methods of Application: At 125 °C for 2 hours, the yield of bromomethylfurfural (BMF) from cellulose reached >90% (molar yield) .
- Results or Outcomes: The yields of furfural (FF) and BMF from real biomass (herbage, hardwood, and softwood) were ∼70% and ∼85%, respectively .
Desiccant in Air Conditioning Systems
- Summary of Application: A 50–60% aqueous solution of lithium bromide is used in air-conditioning systems as a desiccant .
Organic Synthesis
- Summary of Application: Lithium bromide is used in organic synthesis. It is included into oxidation and hydroformylation catalysts; it is also used for deprotonation and dehydration of organic compounds containing acidic protons, and for the purification of steroids and prostaglandins .
Medical Applications
Safety And Hazards
Lithium bromide hydrate is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause an allergic skin reaction . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
将来の方向性
Research into hydrate-based storage and transportation, the array of gas separation applications, and the significant potential around industrial refrigeration will continue to grow through functional chemistries . Further studies on the crystal structures of the higher hydrates of lithium bromide are also expected .
特性
IUPAC Name |
lithium;bromide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Li.H2O/h1H;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLONMMJNGTUAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH2LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635739 | |
| Record name | Lithium bromide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium bromide hydrate | |
CAS RN |
85017-82-9, 13453-70-8 | |
| Record name | Lithium bromide (LiBr), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85017-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium bromide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium bromide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



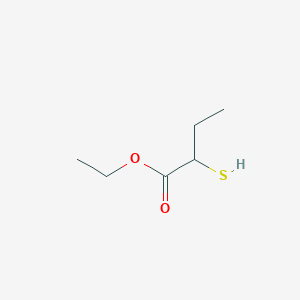
acetic acid](/img/structure/B3430494.png)
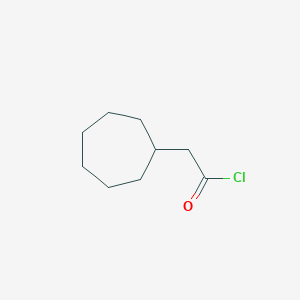
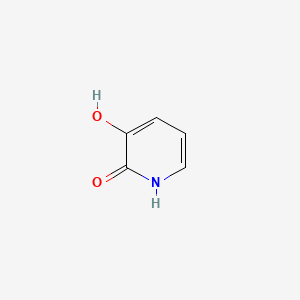
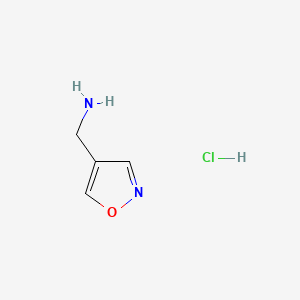
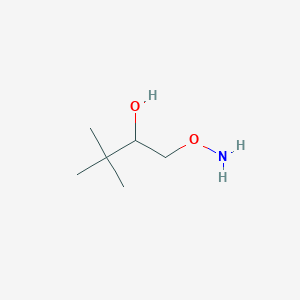
![2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B3430534.png)
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/no-structure.png)

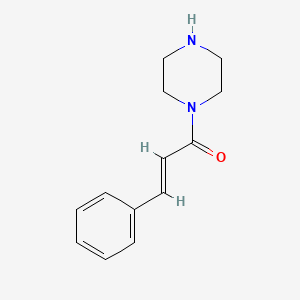
![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B3430556.png)
